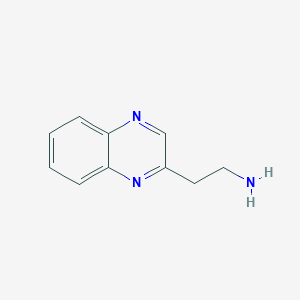

2-Quinoxalin-2-ylethylamine

Description

Historical Perspectives and Evolution of Quinoxaline (B1680401) Chemistry

The story of quinoxaline, a heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, began in 1884 with its first synthesis by Korner and Hinsberg. encyclopedia.pub Initially of academic interest, the therapeutic potential of quinoxaline derivatives soon became apparent. encyclopedia.pubwikipedia.org Over the decades, research has revealed a wide spectrum of biological activities associated with the quinoxaline scaffold, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. pharmacophorejournal.comwisdomlib.orgpharmacophorejournal.com

The synthesis of quinoxaline and its derivatives has also evolved significantly. Traditional methods, such as the condensation of o-phenylenediamine (B120857) with 1,2-dicarbonyl compounds, have been supplemented by modern techniques like microwave-assisted and metal-catalyzed synthesis, offering improved yields and more environmentally friendly processes. encyclopedia.pubwisdomlib.orgmtieat.org This continuous development in synthetic methodology has facilitated the exploration of a vast chemical space for quinoxaline-based compounds. mtieat.org

Significance of Ethylamine (B1201723) Moiety in Medicinal Chemistry and Neurobiology

The ethylamine moiety, with its characteristic CH3CH2NH2 structure, is a fundamental building block in a multitude of biologically active molecules. wikipedia.org It is a component of numerous natural products, including alkaloids and endogenous catecholamines, and plays a crucial role in the function of various neurotransmitters. bohrium.com

In medicinal chemistry, the ethylamine scaffold is a key feature in many drugs targeting the central nervous system. beilstein-journals.org Its ability to interact with a variety of receptors and transporters, such as adrenergic, dopamine (B1211576), and serotonin (B10506) receptors, makes it a valuable component in the design of psychoactive and neurological drugs. bohrium.comontosight.ai The ethylamine side chain can influence a compound's solubility, basicity, and ability to cross the blood-brain barrier, all of which are critical pharmacokinetic properties. ontosight.aiscribd.com Furthermore, modifications to the ethylamine portion of a molecule can significantly impact its potency and selectivity for specific biological targets. nih.gov

Rationale for Investigating 2-Quinoxalin-2-ylethylamine as a Hybrid Structure

The investigation of this compound is driven by the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel properties. In this case, the rationale is to leverage the broad-spectrum biological activity of the quinoxaline core and the significant neurobiological and medicinal properties of the ethylamine moiety.

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound encompasses a range of scientific objectives. A primary focus is on the synthesis and characterization of this and related compounds. This involves developing efficient synthetic routes and utilizing various analytical techniques to confirm the structure and purity of the synthesized molecules.

A significant portion of the research is dedicated to exploring the potential biological activities of these conjugates. This includes in vitro and in vivo studies to assess their efficacy against various diseases, such as cancer, infectious diseases, and neurological disorders. researchgate.netnih.gov Structure-activity relationship (SAR) studies are also crucial, aiming to understand how modifications to the quinoxaline or ethylamine parts of the molecule affect its biological activity. researchgate.net

Furthermore, investigations into the physicochemical properties of this compound, such as its solubility, stability, and lipophilicity, are essential for understanding its drug-like properties and potential for further development. scribd.comresearchgate.net Computational studies, including molecular modeling and docking, can also be employed to predict the interaction of these compounds with biological targets and to guide the design of new, more potent analogues.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-quinoxalin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVGCOMSVYRUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329790 | |

| Record name | 2-quinoxalin-2-ylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500727-73-1 | |

| Record name | 2-quinoxalin-2-ylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Quinoxalin 2 Ylethylamine and Analogues

Direct Synthetic Routes to 2-Quinoxalin-2-ylethylamine

Direct synthetic routes aim to construct the this compound molecule in a straightforward manner, often by forming the quinoxaline (B1680401) ring with the ethylamine (B1201723) moiety or a precursor already in place.

Classical Condensation Reactions in Quinoxaline Synthesis

The cornerstone of quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. encyclopedia.pubmdpi.com This robust and widely applicable method, first reported by Hinsberg and Korner in 1884, remains a fundamental approach for accessing the quinoxaline core. encyclopedia.pubmdpi.commtieat.org To synthesize this compound directly via this method, a 1,2-dicarbonyl compound bearing a protected or precursor aminoethyl group is required.

The traditional approach often involves heating the reactants in a solvent, sometimes with an acid catalyst, for several hours. arkat-usa.orgnih.gov However, modern advancements have led to greener and more efficient protocols. These include the use of microwave irradiation, which can significantly reduce reaction times and improve yields, and the application of various catalysts such as iodine, cerium ammonium (B1175870) nitrate, and montmorillonite (B579905) K-10 clay. arkat-usa.orgsapub.org Catalyst-free methods have also been developed, achieving high yields in short reaction times at ambient temperatures using solvents like methanol. thieme-connect.comthieme-connect.com

| Catalyst/Condition | Reaction Time | Yield (%) | Reference |

| Glycerol/Water, 90°C | 4-6 min | 85-91 | encyclopedia.pub |

| Iodine/DMSO, RT | 12 h | 80-90 | encyclopedia.pub |

| Bentonite K-10/Ethanol (B145695), RT | 20 min | 95 | encyclopedia.pub |

| Methanol, RT | 1 min | up to 93 | thieme-connect.comthieme-connect.com |

Coupling Strategies for Ethylamine Moiety Introduction

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for introducing the ethylamine side chain onto a pre-functionalized quinoxaline ring. The Buchwald-Hartwig amination and Sonogashira coupling are particularly noteworthy in this context.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between a halo-quinoxaline (typically chloro- or bromo-substituted) and an amine. nih.govresearchgate.net To synthesize this compound, 2-chloro- or 2-bromoquinoxaline (B1269807) can be coupled with a protected form of ethylamine, such as N-(2-aminoethyl)acetamide, followed by deprotection. This methodology has been successfully applied to synthesize various piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives, demonstrating its utility in creating C-N bonds at the quinoxaline core. nih.gov

The Sonogashira coupling provides a route to introduce an ethynyl (B1212043) group, which can then be reduced to the desired ethylamine moiety. This involves the reaction of a halo-quinoxaline with a terminal alkyne, such as N-protected propargylamine, in the presence of a palladium catalyst and a copper(I) co-catalyst. jcsp.org.pkgrafiati.comnih.gov The resulting alkynyl-substituted quinoxaline can be subsequently hydrogenated to yield this compound. While this is a two-step process from the halo-quinoxaline, it offers a versatile entry point for introducing the side chain.

Stereoselective Synthesis Approaches

The synthesis of chiral this compound analogues, where the stereocenter is located on the ethylamine side chain, often relies on the use of chiral building blocks or asymmetric catalytic methods.

One prominent strategy is the asymmetric hydrogenation of a suitable precursor. For instance, a quinoxaline derivative bearing a 2-(1-aminoethenyl) or a 2-(iminoethyl) substituent could be subjected to asymmetric hydrogenation using chiral transition metal catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands. nih.govnih.govacs.orgrsc.org This approach has been successfully employed for the enantioselective reduction of the quinoxaline ring itself to produce chiral tetrahydroquinoxalines, and similar principles can be applied to the side chain. nih.govnih.gov For example, rhodium-catalyzed asymmetric hydrogenation of quinoxalinium salts has been shown to produce chiral dihydroquinoxalines with high enantioselectivity. nih.gov

Another approach involves the use of chiral Brønsted acids to catalyze the transfer hydrogenation of quinoxalines, which could be adapted for precursors of this compound. nih.govacs.org

Indirect and Convergent Synthetic Pathways

Indirect and convergent pathways involve the synthesis of key precursor molecules that are later combined or modified to form the final this compound structure.

Building Block Approaches from Precursor Molecules

This strategy focuses on the synthesis of key intermediates that already contain either the quinoxaline nucleus or the ethylamine side chain. A common approach is the condensation of o-phenylenediamine (B120857) with α-haloketones or α-hydroxyketones. arkat-usa.orgchim.it For the synthesis of this compound, a suitable α-haloketone or α-hydroxyketone bearing a protected aminoethyl group would be required.

Another building block approach involves the reaction of o-phenylenediamine with compounds like 3-(2-amino-ethylimino)-3,4-dihydro-1H-quinoxalin-2-one, which can be synthesized from 1,4-dihydroquinoxaline-2,3-dione and ethane-1,2-diamine. sapub.org

| Precursor 1 | Precursor 2 | Product Type | Reference |

| o-phenylenediamine | α-haloketone | Substituted quinoxaline | chim.it |

| o-phenylenediamine | α-hydroxyketone | Substituted quinoxaline | arkat-usa.org |

| 1,4-dihydroquinoxaline-2,3-dione | ethane-1,2-diamine | 3-(2-amino-ethylimino)-3,4-dihydro-1H-quinoxalin-2-one | sapub.org |

Post-Synthetic Functionalization of Quinoxaline Scaffolds

This approach involves the modification of a pre-synthesized quinoxaline ring to introduce the ethylamine side chain. This is a highly versatile strategy as it allows for the late-stage introduction of the desired functionality onto a variety of quinoxaline cores.

A common method is the nucleophilic aromatic substitution (SNAr) on a halo-quinoxaline. For instance, 2-chloroquinoxaline (B48734) can react with a suitable nucleophile like the anion of acetonitrile (B52724), followed by reduction of the nitrile to an amine, to introduce the ethylamine group. The reactivity of the halo-quinoxaline can be enhanced by the presence of electron-withdrawing groups on the benzene (B151609) ring. researchgate.net

Another powerful technique is the direct C-H functionalization of the quinoxaline ring. rsc.org While still an evolving field, methods are being developed to directly couple C-H bonds with various functional groups, potentially offering a more atom-economical route to this compound analogues.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinoxaline derivatives, including this compound, aims to create more environmentally benign and sustainable processes. ijirt.orgnih.gov Traditional methods often involve hazardous solvents, high temperatures, and generate significant waste. ijirt.org Modern approaches seek to mitigate these issues by focusing on several key principles.

The use of green solvents is a cornerstone of these methodologies. Water, ethanol, and polyethylene (B3416737) glycol (PEG) have been successfully employed as reaction media, reducing the reliance on toxic and volatile organic solvents. ijirt.orgmdpi.com Catalyst-free reactions, where possible, and the use of recyclable catalysts also contribute to a greener process by minimizing waste and catalyst-related toxicity. ijirt.orgmdpi.com For instance, the condensation of o-phenylenediamines with dicarbonyl compounds, a common route to quinoxalines, has been achieved in water at room temperature, offering a significant environmental advantage. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the modern synthesis of quinoxalines, offering pathways with higher efficiency, selectivity, and milder reaction conditions. A variety of catalytic systems, including transition metals, organocatalysts, and biocatalysts, have been explored for the synthesis of the quinoxaline scaffold.

Transition Metal-Catalyzed Coupling Reactions (e.g., Cu-catalyzed C-N coupling)

Transition metal catalysis, particularly with copper, has emerged as a powerful tool for the formation of C-N bonds in the synthesis of N-heterocycles. rsc.orgbeilstein-journals.orgsioc-journal.cn Copper-catalyzed coupling reactions are attractive due to the lower cost and toxicity of copper compared to other transition metals like palladium. bohrium.com These reactions are particularly relevant for the synthesis of this compound, which could be envisioned through the coupling of a 2-haloquinoxaline with a protected ethylamine derivative.

Copper-catalyzed C–H/N–H cross-coupling reactions have been developed for the synthesis of 3-heteroaryl quinoxalin-2(1H)-ones, demonstrating the feasibility of forming C-N bonds at the quinoxaline core. rsc.org Additionally, copper-catalyzed cycloamination of α-C(sp³)–H bonds of N-aryl ketimines with sodium azide (B81097) provides an efficient route to quinoxalines under mild conditions. organic-chemistry.org The use of copper catalysts in domino reactions, combining multiple transformations in one pot, further enhances the efficiency of quinoxaline synthesis. bohrium.com

Below is a table summarizing various copper-catalyzed reactions for the synthesis of substituted quinoxalines, which could be adapted for the synthesis of this compound.

| Catalyst System | Reactants | Product Type | Reaction Conditions | Yield (%) | Reference |

| CuI | 2-Iodoanilines, Arylacetaldehydes, NaN₃ | Substituted Quinoxalines | DMSO, 80°C, 20h | Good | organic-chemistry.org |

| Cu(OTf)₂ | o-Phenylenediamines, Diazoketones | Substituted Quinoxalines | Continuous flow | Not specified | chim.it |

| CuCl₂ | N-Arylenamines | Quinoxalines | Electrocatalytic azidation/annulation | 0.5 mol% catalyst | beilstein-journals.org |

| CuI/sparteine | 2-Formylpyrroles, o-Aminoiodoarenes | Pyrrolo[1,2-a]quinoxalines | Not specified | Good | researchgate.net |

Organocatalytic Transformations

Organocatalysis offers a metal-free alternative for the synthesis of quinoxalines, often utilizing small, chiral organic molecules to catalyze reactions with high efficiency and stereoselectivity. rsc.orgijrar.orgnih.gov This approach aligns well with green chemistry principles by avoiding potentially toxic metal catalysts. rsc.org

A variety of organocatalysts have been successfully employed for quinoxaline synthesis. L-proline, a naturally occurring amino acid, has been shown to be an effective catalyst for the one-pot synthesis of quinoxaline derivatives under solvent-free conditions or in water. rsc.org Other notable organocatalysts include:

Camphorsulfonic acid (CSA): Efficiently catalyzes the reaction of 1,2-diamines and 1,2-dicarbonyl compounds in ethanol at room temperature. ijrar.org

Nitrilotris(methylenephosphonic acid): Provides high yields of quinoxalines in short reaction times. rsc.org

Ammonium bifluoride: Used for the synthesis of various quinoxaline derivatives. rsc.org

Saccharin: Acts as a catalyst for the cyclocondensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds at room temperature. researchgate.net

Vitamin B1 functionalized graphitic carbon nitride nanosheets: A biocompatible and reusable heterogeneous organocatalyst for quinoxaline synthesis under solvent-free conditions. acs.org

The table below presents a selection of organocatalytic methods for quinoxaline synthesis.

| Organocatalyst | Reactants | Solvent | Temperature | Yield (%) | Reference |

| L-proline | o-Phenylenediamine, α-hydroxy ketones | Water | Reflux | High | rsc.org |

| Camphorsulfonic acid | o-Phenylenediamine, Benzil | Ethanol | Room Temp | High | ijrar.org |

| Polymer supported sulphanilic acid | Benzene-1,2-diamine, Benzil | Ethanol | Room Temp | 88 | arabjchem.org |

| Nitrilotris(methylenephosphonic acid) | 1,2-Diamines, 1,2-Dicarbonyls | Not specified | Not specified | 80-97 | rsc.org |

| Saccharin | 1,2-Arylenediamines, 1,2-Dicarbonyls | Not specified | Room Temp | Good | researchgate.net |

Biocatalytic Synthesis Routes

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity, mild reaction conditions, and environmental compatibility. mdpi.comnih.gov While specific biocatalytic routes for the direct synthesis of this compound are not extensively documented, related enzymatic transformations suggest potential pathways.

One promising approach involves the use of transaminases . nih.govmbl.or.kr These enzymes can catalyze the asymmetric synthesis of chiral amines from corresponding ketones. nih.gov A hypothetical route to chiral this compound could involve the synthesis of an acetylquinoxaline precursor, which is then aminated using a transaminase. Challenges in this approach include the limited substrate scope of some transaminases and potential inhibition by substrates or products. nih.gov However, advancements in enzyme engineering and the development of chemoenzymatic cascades are overcoming these limitations. mdpi.comnih.gov For instance, a one-pot cascade involving a styrene (B11656) monooxygenase and a ω-transaminase has been developed for the synthesis of chiral 1,2-aminoalcohols from terminal alkenes. mdpi.com

Another potential biocatalytic strategy is the use of reductive aminases (RedAms) . These enzymes can catalyze the direct reductive amination of ketones to amines and have been used in the synthesis of chiral amines for pharmaceutical intermediates. mdpi.com

The synthesis of N-heterocycles has also been achieved through cooperative chemoenzymatic processes, where a biocatalyst and a chemocatalyst work in synergy. nih.gov For example, benzimidazoles and quinolines have been synthesized from alcohols and amines in water using an alcohol dehydrogenase and a biomimetic organocatalyst. nih.gov

Scale-Up Considerations and Process Optimization in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and requires careful process optimization. Key considerations include the complexity of the synthesis, scalability of the reaction, and regulatory requirements. researchgate.net

Process Optimization: Optimizing reaction conditions is crucial for improving yields, reducing costs, and ensuring process robustness. numberanalytics.com This can involve screening different catalysts, solvents, temperatures, and reactant concentrations. ijrar.orgarabjchem.org High-throughput screening methods, such as those using microdroplet reactions, can accelerate the identification of optimal conditions. nih.gov For quinoxaline synthesis, it has been shown that a methanol-water solvent mixture can offer high conversion efficiency in microdroplet systems. nih.gov

Scale-Up Strategies: Scaling up heterocyclic synthesis requires careful management of factors like heat transfer and mixing. numberanalytics.com Continuous flow chemistry offers a promising solution to many scale-up challenges. uc.ptpolimi.itacs.org Flow reactors provide better control over reaction parameters, enhance safety (especially for hazardous intermediates), and can be more easily scaled by extending the operation time or using parallel reactors. uc.ptpolimi.it The synthesis of quinoxaline derivatives has been successfully demonstrated in a multi-step flow process, avoiding the isolation of potentially explosive diazoketone intermediates. uc.pt

Challenges in Industrial Synthesis: Common challenges in the industrial synthesis of heterocycles like quinoxalines include:

Synthetic complexity: Multi-step syntheses can be inefficient and costly. researchgate.net

Purification: The removal of impurities and residual metal catalysts can be difficult. rsc.org

Waste generation: Traditional methods often produce significant amounts of waste. ijirt.org

Safety: The use of hazardous reagents and intermediates requires stringent safety protocols. uc.pt

Developing robust and scalable synthetic routes, such as the convergent synthesis of the drug venetoclax (B612062) which utilized a key Buchwald-Hartwig amination, is essential for overcoming these challenges and enabling the large-scale production of complex heterocyclic compounds.

Mechanistic Investigations of 2 Quinoxalin 2 Ylethylamine Reactivity

Reaction Pathways and Intermediate Characterization

The reaction pathways of quinoxaline (B1680401) derivatives are diverse and highly dependent on the reactants and conditions employed. While specific studies on 2-quinoxalin-2-ylethylamine are limited, plausible pathways can be inferred from related systems.

One potential pathway involves radical intermediates, particularly in C-H functionalization reactions at the C-3 position of the quinoxaline ring. For the related quinoxalin-2(1H)-ones, a proposed mechanism for a three-component reaction with olefins involves the initial formation of a radical which then attacks the C3 position of the quinoxalin-2(1H)-one. nih.gov This generates an N-radical intermediate, which can then proceed via hydrogen atom abstraction or deprotonation followed by a single electron transfer (SET) to yield the final product. nih.gov

Another significant reaction pathway for related heterocyclic systems is the aza-Michael addition. In studies involving fluoroalkenyl quinoxalines, a chiral Brønsted acid catalyst promotes the conjugate addition of a nucleophile. This reaction proceeds through a key prochiral enamine intermediate, which subsequently undergoes asymmetric protonation upon rearomatization to yield the final product. st-andrews.ac.uk

In syntheses that form new rings fused to the quinoxaline system, cyclization reactions involving the side chain are common. For instance, the oxidative cyclization of related 2-(1H-pyrrol-1-yl)ethanamine to form pyrrolo[1,2-a]quinoxaline (B1220188) derivatives is understood to proceed through a mechanism involving C-C bond cleavage and the formation of new C-C and C-N bonds, which is facilitated by alkyl radical species. Similarly, the Pictet-Spengler reaction is a well-established method for synthesizing fused quinoxaline systems, such as pyrrolo[1,2-a]quinoxalines, from precursors like 2-(1H-pyrrol-1-yl)aniline and aldehydes. researchgate.net

Finally, cycloaddition reactions offer another pathway. The [2+2] cycloaddition of isocyanates with alkenes can proceed through either a concerted pathway or a stepwise single electron transfer (SET) pathway, the latter of which involves a 1,4-diradical intermediate. researchtrends.net

Table 1: Potential Reaction Pathways and Intermediates for Quinoxaline Derivatives

| Reaction Type | Proposed Pathway | Key Intermediates | Relevant System Example | Citation |

|---|---|---|---|---|

| C-H Functionalization | Radical Addition | N-radical, Radical anion | Quinoxalin-2(1H)-ones | nih.gov |

| Asymmetric Protonation | Aza-Michael Addition | Prochiral enamine | Fluoroalkenyl quinoxalines | st-andrews.ac.uk |

| Oxidative Cyclization | Radical-mediated C-N/C-C bond formation | Alkyl radical species | 2-(1H-pyrrol-1-yl)ethanamine | |

| [2+2] Cycloaddition | Single Electron Transfer (SET) | 1,4-diradical | Chlorosulfonyl isocyanate & Alkenes | researchtrends.net |

Elucidation of Reaction Kinetics and Thermodynamics

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the feasibility of reaction pathways. For quinoxaline derivatives, such studies have often been conducted in the context of coordination chemistry and catalysis.

A study on seven-membered chelate Pt(II) complexes with 2,3-di(2-pyridyl)quinoxaline (bpq) ligands investigated the kinetics of substitution reactions. The substitution of aqua ligands by thiourea (B124793) nucleophiles was found to follow a rate law of kobs = k2[Nu], indicating a bimolecular process. researchgate.net This is followed by a much slower dechelation of the quinoxaline-based ligand. researchgate.net

Thermodynamic investigations have also been reported. For example, the adsorption of ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl) acetate (B1210297) on a copper surface was studied to determine temperature effects, activation energies, and other thermodynamic parameters of the process. najah.edunajah.edu Such studies are crucial for applications in areas like corrosion inhibition. najah.edu

The quasi-steady-state approximation (QSSA) is a common method for simplifying complex reaction kinetics by assuming the concentration of a reactive intermediate remains constant. aps.orglibretexts.org This approach is essential for deriving manageable rate laws from multi-step mechanisms, such as those involving the intermediates discussed in the previous section. aps.org

Table 2: Kinetic Data for Substitution on [L-Pt(OH2)2]2+ Complexes by Thiourea

| Ligand (L) | k2 (M-1s-1) | Reactivity Order |

|---|---|---|

| bpq (2,3-di(2-pyridyl)quinoxaline) | Value not specified | 1 |

| dmbpq (6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline) | Value not specified, but higher than bpq | 2 |

| bbq (2,3-bis(2'pyriyl)benzo[g]quinoxaline) | Value not specified, but higher than dmbpq | 3 |

Data derived from a study on Pt(II) complexes, showing relative reactivity trends. researchgate.net

Structure-Reactivity Relationships within this compound Derivatives

The relationship between the chemical structure of a molecule and its reactivity is a cornerstone of organic chemistry. In quinoxaline derivatives, even subtle structural modifications can lead to significant changes in chemical behavior.

Studies on imidazo[1,2-a]quinoxalin-4-amines revealed a clear structure-activity relationship regarding their receptor affinities. Secondary amino compounds (containing an N-H group) displayed the highest affinities, while the corresponding tertiary amines were almost inactive. This suggests a crucial role for the hydrogen bond-donating capability of the 4-NH group in molecular recognition and binding. researchgate.net

In the context of reaction kinetics, structure-reactivity relationships are also evident. For the Pt(II) complexes with 2,3-di(2-pyridyl)quinoxaline ligands mentioned previously, the rate of substitution was marginally enhanced by introducing two methyl groups onto the quinoxaline core (dmbpq vs. bpq). researchgate.net Extending the π-conjugation of the ligand system (bbq vs. dmbpq) further increased the reactivity. researchgate.net This establishes a clear reactivity order: bpq < dmbpq < bbq. researchgate.net

Analogous findings from related benzimidazole (B57391) derivatives show that minor changes, such as the position of substituents on the aromatic ring, can drastically alter electronic properties and binding affinity. Furthermore, modifications to the side chain, such as varying the alkyl substitution pattern on the terminal amine, can influence the compound's basicity, lipophilicity, and potential for hydrogen bonding.

Impact of Substituent Effects on Reactivity Profiles

Substituents on the quinoxaline ring system or the ethylamine (B1201723) side chain can profoundly impact reactivity through electronic and steric effects. Electron-donating groups (EDGs) increase electron density in the ring system, making it more susceptible to electrophilic attack but less reactive towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) decrease electron density, favoring nucleophilic substitution or addition reactions.

A clear demonstration of electronic substituent effects comes from a study on benzoquinone derivatives reacting with thiols. While not quinoxalines, the principles are directly applicable. The reactivity of benzoquinone was significantly enhanced by electron-withdrawing substituents. nih.gov For example, the rate constant for the reaction of chlorobenzoquinone (an EWG) was 132-fold higher than that of methylbenzoquinone (an EDG) at pH 7.4. nih.gov

Table 3: Illustrative Substituent Effects on Reaction Rates (Benzoquinone Derivatives with Thiols)

| Substituent | Substituent Type | Relative Reactivity Order |

|---|---|---|

| -C(CH3)3 | Electron-Donating (EDG) | 1 (Slowest) |

| -CH3 | Electron-Donating (EDG) | 2 |

| -H | Neutral | 3 |

| -Cl | Electron-Withdrawing (EWG) | 4 |

| 2,5-dichloro | Electron-Withdrawing (EWG) | 5 (Fastest) |

Data adapted from a study on benzoquinone derivatives to illustrate the general principle of electronic effects on reactivity. nih.gov

Steric effects also play a critical role. In the asymmetric protonation of fluoroalkenyl quinoxalines, the geometry of the enamine intermediate was key to enantioselectivity. st-andrews.ac.uk It was found that aryl substituents at the α-carbon provided good geometric control, whereas sterically smaller alkyl substituents led to poor control and lower enantioselectivity, demonstrating a significant steric effect on the reaction outcome. st-andrews.ac.uk

Chemo- and Regioselectivity in Transformations

Many reactions involving complex molecules like this compound have the potential to occur at multiple sites or functional groups. Chemoselectivity refers to a reagent's preference for one functional group over another, while regioselectivity describes the preference for reaction at one position over another within a functional group or on a ring system. oxfordsciencetrove.compurechemistry.org

In the synthesis of bispyrroloquinone alkaloids, a [3+2] cycloaddition reaction between a diazo compound and a quinone yielded two regioisomeric products, demonstrating incomplete regioselectivity under the reported conditions. nih.gov In contrast, some gold-catalyzed reactions involving related heterocyclic amines have been reported to exhibit excellent regioselectivity.

The choice of catalyst and reaction conditions is paramount in controlling selectivity. For example, organocatalyzed additions of amines and thiols to cyclic carbonates have been shown to be highly chemo- and regioselective. nih.gov These selective reactions, often rationalized by DFT calculations, are crucial for constructing complex molecular architectures without the need for cumbersome protecting group strategies. nih.gov In electrophilic additions to unsymmetrical alkenes, regioselectivity is famously governed by Markovnikov's rule, which is based on the relative stability of the resulting carbocation intermediate. dalalinstitute.com Similar principles of intermediate stability and transition state energetics govern the regioselectivity of reactions on the quinoxaline ring.

Advanced Spectroscopic and Structural Characterization Techniques for 2 Quinoxalin 2 Ylethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and conformational dynamics of organic molecules. rsc.org For 2-Quinoxalin-2-ylethylamine, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

Detailed analysis of the NMR spectra can reveal information about the molecule's preferred conformation in solution. The coupling constants between the protons on the ethyl chain, for instance, can provide insight into the dihedral angles and the rotational freedom around the C-C bond. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could identify through-space interactions between the ethylamine (B1201723) protons and the protons of the quinoxaline (B1680401) ring, further defining the molecule's three-dimensional structure and conformational preferences. In some cases, cooling the sample can slow down conformational interchange, allowing for the resolution of distinct signals for different rotamers. researchgate.net

Predicted ¹H and ¹³C NMR Data: Based on data from related quinoxaline derivatives and the ethylamine moiety, a predicted NMR spectrum can be outlined. chemicalbook.comnih.gov The aromatic protons of the quinoxaline ring are expected to appear in the downfield region (δ 7.5–8.8 ppm) due to the electron-withdrawing nature of the heterocyclic ring. The ethyl group would present as two distinct multiplets, likely triplets, corresponding to the two non-equivalent methylene (B1212753) (-CH₂) groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Rationale / Comments |

| Quinoxaline Aromatic | ¹H | 7.5 – 8.2 | Multiplet | Protons on the benzene (B151609) portion of the quinoxaline ring. |

| Quinoxaline C3-H | ¹H | 8.7 – 8.9 | Singlet | Unique proton on the pyrazine (B50134) ring, adjacent to nitrogen. |

| Quinoxaline-CH₂- | ¹H | ~3.3 | Triplet | Methylene group attached to the quinoxaline ring. |

| -CH₂-NH₂ | ¹H | ~3.1 | Triplet | Methylene group attached to the amino group. |

| -NH₂ | ¹H | 1.5 – 3.0 | Broad Singlet | Amine protons; chemical shift can vary with solvent and concentration. |

| Quinoxaline Aromatic | ¹³C | 125 – 145 | - | Carbons of the benzene portion of the ring. |

| Quinoxaline Pyrazine | ¹³C | 142 – 155 | - | Carbons of the pyrazine ring (C2 and C3). |

| Quinoxaline-CH₂- | ¹³C | ~35 | - | Aliphatic carbon attached to the quinoxaline ring. |

| -CH₂-NH₂ | ¹³C | ~40 | - | Aliphatic carbon attached to the amino group. |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. photothermal.com In techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule is ionized and then breaks apart into smaller, charged fragments.

For this compound (molecular weight: 173.22 g/mol ), the mass spectrum would show a molecular ion peak (M⁺·) at m/z 173. The fragmentation is dictated by the stability of the resulting ions. A primary and highly likely fragmentation pathway involves the cleavage of the Cα-Cβ bond relative to the quinoxaline ring. This is a common pathway known as alpha-cleavage in amines, resulting in the loss of a ·CH₂NH₂ radical and the formation of a stable quinoxalin-2-ylmethyl cation. Another significant fragmentation would be the loss of the entire ethylamine side chain.

Collision-Induced Dissociation (CID) or Tandem MS (MS/MS) could be employed for more detailed analysis. scm.com In this method, the molecular ion (m/z 173) is selected and fragmented further to establish connectivity and confirm the structure of the initial fragments.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound Note: Fragmentation is predicted based on common pathways for related structures.

| m/z Value (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| 173 | [C₁₀H₁₁N₃]⁺· | Molecular Ion (M⁺·) |

| 143 | [C₉H₇N₂]⁺ | Loss of ·CH₂NH₂ (beta-cleavage) |

| 130 | [C₈H₆N₂]⁺· | Quinoxaline radical cation, loss of ethylamine side chain |

| 129 | [C₈H₅N₂]⁺ | Quinoxaline ring fragment |

| 30 | [CH₄N]⁺ | [CH₂NH₂]⁺ fragment from side chain cleavage |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. tum.dehhrc.ac.in IR spectroscopy measures the absorption of infrared light by bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of light from bonds with changing polarizability. scialert.netresearchgate.net

The spectrum of this compound would feature characteristic bands for both the quinoxaline ring and the ethylamine side chain. The quinoxaline moiety would exhibit aromatic C-H stretching vibrations above 3000 cm⁻¹, along with C=C and C=N stretching vibrations in the 1500–1620 cm⁻¹ region. iucr.org The ethylamine side chain would be identified by the N-H stretching of the primary amine, which typically appears as two distinct bands between 3300 and 3400 cm⁻¹, and the aliphatic C-H stretching bands below 3000 cm⁻¹. iucr.orgup.ac.za

Table 3: Characteristic Infrared and Raman Vibrational Modes for this compound Note: Frequencies are approximate and based on data from analogous quinoxaline derivatives.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Primary Technique |

| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3300 (two bands) | IR |

| Aromatic C-H Stretch | Quinoxaline Ring | 3100 - 3000 | IR / Raman |

| Aliphatic C-H Stretch | Ethyl Chain (-CH₂-) | 2960 - 2850 | IR / Raman |

| C=N Stretch | Quinoxaline Ring | 1620 - 1600 | IR / Raman |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | IR |

| Aromatic C=C Stretch | Quinoxaline Ring | 1580 - 1450 | IR / Raman |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | IR |

| Aromatic C-H Out-of-Plane Bend | Quinoxaline Ring | 900 - 675 | IR |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. ugr.es This technique involves directing X-rays at a single crystal and analyzing the resulting diffraction pattern to build a model of the crystal lattice and the molecule's structure within it. nih.gov

A search of crystallographic databases indicates no publicly available crystal structure for this compound itself. iucr.org However, the analysis of related quinoxaline derivatives provides insight into the expected solid-state characteristics. researchgate.netkindai.ac.jpscivisionpub.com X-ray analysis would determine bond lengths, bond angles, and torsional angles, confirming the geometry of the quinoxaline ring and the conformation of the ethylamine side chain in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group (N-H···N) or π-π stacking between quinoxaline rings, which govern the crystal packing. nih.gov

As an illustrative example, the crystallographic data for a related compound, 6,8-Dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline, is presented below. nih.gov

Table 4: Example Crystallographic Data for a Substituted Quinoxaline Derivative Compound: 6,8-Dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline. nih.gov

| Parameter | Value |

| Chemical Formula | C₂₀H₁₆Cl₂N₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(3) |

| b (Å) | 10.123(2) |

| c (Å) | 15.432(4) |

| β (°) | 109.12(3) |

| Volume (ų) | 1821.0(8) |

| Z (molecules/unit cell) | 4 |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. researchgate.net this compound is an achiral molecule and therefore would not exhibit any CD or ORD signal.

However, if a chiral center were introduced into the molecule, for instance by substitution on the ethyl chain to create (R)- or (S)-1-(quinoxalin-2-yl)ethan-2-amine, the resulting enantiomers could be analyzed by these methods.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum of a chiral quinoxaline derivative would show positive or negative peaks (known as Cotton effects) at the wavelengths of UV-Vis absorption bands. The sign and intensity of these peaks are unique to a specific enantiomer and can be used to determine its absolute configuration, often with the aid of computational predictions. researchgate.net

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting curve is characteristic of a chiral compound and can be used to determine enantiomeric purity.

The synthesis and analysis of chiral quinoxaline derivatives are of significant interest, as the stereochemistry often dictates biological activity. researchgate.net Chiroptical spectroscopy would be an indispensable tool for characterizing such chiral analogues of this compound.

Computational Chemistry and Theoretical Insights into 2 Quinoxalin 2 Ylethylamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmdpi.com It has become a vital tool in chemistry and materials science for calculating the ground-state properties of molecules. researchgate.net DFT calculations allow for the optimization of molecular geometries and the prediction of various electronic properties that are crucial for understanding a molecule's reactivity and stability. nih.govscirp.org For quinoxaline (B1680401) derivatives, DFT is frequently used to explore electronic characteristics, optimize geometrical parameters, and understand reaction mechanisms. nih.govuniven.ac.za These calculations form the foundation for more advanced computational studies, including the analysis of molecular orbitals and spectroscopic behavior.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the interacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is indicative of the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is the innermost orbital without electrons, acts as an electron acceptor, and relates to the molecule's electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In contrast, a small energy gap indicates that the molecule is more reactive. For 2-Quinoxalin-2-ylethylamine, the HOMO is expected to be localized primarily on the electron-rich quinoxaline ring system and the ethylamine (B1201723) side chain, while the LUMO would likely be distributed over the electron-deficient pyrazine (B50134) ring of the quinoxaline core. DFT calculations could provide the specific energy values for these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data for a Quinoxaline Derivative This table presents typical data that would be generated from a DFT calculation for a compound like this compound. The values are for illustrative purposes.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 | ELUMO - EHOMO; indicates chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential of a molecule, mapped onto a surface of constant electron density. libretexts.orguni-muenchen.de These maps are invaluable for identifying the charge distribution and predicting sites for electrophilic and nucleophilic attack. libretexts.orgwuxiapptec.com In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. wuxiapptec.com

For this compound, an MEP map would be expected to show significant negative potential around the two nitrogen atoms of the quinoxaline ring due to their lone pairs of electrons, making them likely sites for protonation or coordination to metal ions. nih.govresearchgate.net The amine group on the ethyl side chain would also represent a nucleophilic site. Conversely, positive potential would be concentrated around the hydrogen atoms of the amine group and the aromatic C-H bonds, indicating their electrophilic character. nih.gov

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govgoogle.com These calculations can accurately forecast the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. chemrxiv.org This predictive capability is crucial for interpreting experimental spectra and understanding the electronic transitions within a molecule, such as π → π* and n → π* transitions. nih.gov

For this compound, TD-DFT calculations could predict the characteristic absorption bands arising from electronic transitions within the quinoxaline chromophore. The results can help confirm the structure of synthesized compounds by comparing the predicted spectrum with the one obtained experimentally.

Table 2: Illustrative Predicted UV-Vis Spectral Data for this compound This table shows hypothetical data from a TD-DFT calculation. The values are for illustrative purposes.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| 315 | 0.12 | HOMO -> LUMO (π → π) |

| 280 | 0.08 | HOMO-1 -> LUMO (π → π) |

| 245 | 0.25 | HOMO -> LUMO+1 (π → π*) |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes, molecular flexibility, and interactions with the surrounding environment, such as a solvent or a biological macromolecule. For quinoxaline derivatives, MD simulations have been used to assess the stability of their binding conformations within enzyme active sites. nih.gov An MD simulation of this compound in an aqueous solution could reveal its preferred conformations, the dynamics of its side chain, and the nature of its hydrogen bonding interactions with water molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties, often derived from DFT calculations) are calculated for a set of related molecules with known activities. A statistical model is then developed to predict the activity of new, untested compounds. For quinoxaline derivatives, 3D-QSAR models have been successfully created to predict their inhibitory effects on enzymes. researchgate.net A QSAR study involving this compound would require synthesizing and testing a library of analogous compounds to build a predictive model for a specific biological endpoint, potentially accelerating the discovery of new drug candidates. researchgate.net

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or an enzyme. nih.gov This technique is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand within a receptor's active site. Studies on quinoxaline derivatives have employed molecular docking to investigate their binding modes with targets like HIV reverse transcriptase. nih.gov

A molecular docking study of this compound into a specific receptor would involve placing its 3D structure into the binding pocket and evaluating numerous possible conformations. The output provides a score indicating the predicted binding affinity and reveals key interactions, such as hydrogen bonds and π-stacking, that stabilize the complex. For instance, the nitrogen atoms of the quinoxaline ring and the terminal amine could act as hydrogen bond acceptors or donors, respectively, with amino acid residues in the receptor site.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase This table presents a hypothetical outcome of a molecular docking simulation. The data is for illustrative purposes.

| Parameter | Value/Description |

| Receptor Target | Hypothetical Kinase ABC |

| Binding Energy (kcal/mol) | -8.5 |

| Key Hydrogen Bonds | Amine N-H with Asp145; Quinoxaline N with Lys72 |

| Pi-Stacking Interaction | Quinoxaline ring with Phe80 |

| Predicted Inhibition Constant (Ki) | 550 nM |

In Silico ADMET Prediction for Drug-Likeness Assessment

In the contemporary drug discovery and development pipeline, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to minimize late-stage failures. nih.gov Computational, or in silico, methods provide a rapid and cost-effective means to predict these pharmacokinetic and toxicological parameters, allowing for the prioritization of candidates with favorable profiles. nih.govchemrxiv.org For this compound, a comprehensive in silico ADMET and drug-likeness evaluation has been performed using various computational models. These predictions offer theoretical insights into the molecule's potential behavior in vivo.

The concept of "drug-likeness" is often initially evaluated using established rules such as Lipinski's Rule of Five. drugbank.comunits.it This rule assesses the probability of a compound being orally bioavailable based on key physicochemical properties. drugbank.com Beyond these simple rules, more sophisticated models predict a range of ADMET properties to build a more complete profile. nih.gov For quinoxaline derivatives, such computational studies are routinely employed to guide medicinal chemistry efforts. rsc.orgbohrium.comnih.govfrontiersin.orgmdpi.com

The predicted ADMET properties for this compound are summarized in the following data tables.

Physicochemical Properties and Drug-Likeness

This table outlines the fundamental physicochemical characteristics of this compound and its adherence to Lipinski's Rule of Five, a cornerstone for predicting oral bioavailability.

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 173.21 g/mol | Yes (< 500) |

| LogP (Octanol/Water Partition Coefficient) | 1.85 | Yes (≤ 5) |

| Hydrogen Bond Donors | 2 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |

| Number of Violations | 0 | Yes (≤ 1) |

The data in this table is generated based on computational predictions for this compound.

The analysis indicates that this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties conducive to good oral absorption and permeation. researchgate.net

Absorption and Distribution

These predictions focus on the compound's potential to be absorbed into the systemic circulation and distributed throughout the body.

| Parameter | Predicted Outcome | Significance |

| Human Intestinal Absorption | High | Predicts efficient absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelial barrier. |

| Blood-Brain Barrier (BBB) Permeability | Low | Indicates a low likelihood of crossing into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Suggests the compound is not likely to be actively effluxed from cells. |

The data in this table is generated based on computational predictions for this compound.

Metabolism and Excretion

This set of predictions estimates how the compound might be metabolized and subsequently eliminated from the body. Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. nih.gov

| Parameter | Predicted Outcome | Significance |

| CYP1A2 Inhibitor | No | Low potential to interfere with the metabolism of other drugs processed by this enzyme. |

| CYP2C9 Inhibitor | No | Low potential to interfere with the metabolism of other drugs processed by this enzyme. |

| CYP2C19 Inhibitor | No | Low potential to interfere with the metabolism of other drugs processed by this enzyme. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this major metabolic enzyme. |

| CYP3A4 Inhibitor | No | Low potential to interfere with the metabolism of other drugs processed by this enzyme. |

| Total Clearance | 0.85 mL/min/kg | Provides an estimate of the rate of elimination from the body. |

The data in this table is generated based on computational predictions for this compound.

Predicted Toxicity

Toxicity prediction is a crucial component of early drug assessment, helping to flag potential safety liabilities.

| Endpoint | Predicted Outcome | Significance |

| hERG Inhibition | Low Risk | Predicts a low probability of causing cardiac arrhythmia. |

| Ames Mutagenicity | Non-mutagen | Indicates a low likelihood of being carcinogenic. |

| Hepatotoxicity (Liver Toxicity) | Low Risk | Predicts a low probability of causing drug-induced liver injury. |

The data in this table is generated based on computational predictions for this compound.

Biological Activity and Pharmacological Potential of 2 Quinoxalin 2 Ylethylamine and Its Derivatives

Mechanisms of Action and Target Identification

The therapeutic potential of 2-quinoxalin-2-ylethylamine and its derivatives is underpinned by their ability to interact with various biological targets and modulate key cellular processes. Their mechanisms of action are multifaceted, involving the inhibition of critical enzymes, interaction with cellular receptors, and modulation of signaling pathways that control cell fate.

Enzyme Inhibition and Activation Mechanisms (e.g., NAMPT, EGFR, COX)

A primary mechanism through which quinoxaline (B1680401) derivatives exert their biological effects is through the inhibition of key enzymes involved in cancer progression and inflammation.

Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) Inhibition : Certain novel quinoxaline derivatives have been identified as potent dual inhibitors of both EGFR and COX-2. rsc.orgnih.gov Mechanistic studies revealed that several synthesized compounds potently inhibited EGFR, with IC50 values for the most active compounds being 0.3 and 0.4 μM. rsc.org The same derivatives also demonstrated high potency and selectivity as COX-2 inhibitors. rsc.orgnih.gov For example, compounds 11 and 13 from one study were identified as the most potent COX-2 inhibitors, with IC50 values of 0.62 and 0.46 μM, respectively, and showed significantly higher selectivity for COX-2 over COX-1. rsc.org This dual inhibition presents a promising strategy for developing anti-inflammatory and anticancer agents. rsc.orgnih.gov

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition : The inhibition of NAMPT is recognized as a novel strategy in cancer therapy. nih.gov While the reviewed literature does not directly test this compound derivatives against NAMPT, this enzyme represents a potential target for such compounds, given their broad anticancer activities. nih.gov

Topoisomerase II (Topo II) Inhibition : Some quinoxaline-based derivatives have been shown to induce apoptosis in cancer cells by inhibiting Topoisomerase II. nih.gov In one study, the two most effective compounds demonstrated inhibitory effects against the Topo II enzyme with IC50 values of 21.98 and 7.529 µM, respectively. nih.gov

Receptor Binding and Modulation

The interaction with cellular receptors is another avenue through which quinoxaline derivatives can exert pharmacological effects. G protein-coupled receptors (GPCRs), such as cannabinoid receptors, are significant targets in drug discovery for various pathological conditions. nih.gov While specific studies detailing the binding of this compound to particular receptors are not extensively covered in the provided literature, the general structural features of quinoxaline scaffolds suggest their potential as ligands for a variety of receptors. Research on other heterocyclic compounds has shown that they can act as allosteric modulators of receptors like the cannabinoid CB1 receptor, indicating a potential area for future investigation with quinoxaline derivatives.

Cellular Pathway Modulation (e.g., NF-kB transcriptional activity, cell proliferation, apoptosis)

Quinoxaline derivatives have been shown to significantly interfere with cellular signaling pathways that are fundamental to cancer cell survival, proliferation, and inflammation.

Apoptosis Induction : A key aspect of the anticancer activity of quinoxaline derivatives is their ability to induce programmed cell death, or apoptosis. nih.govnih.gov Studies have shown that these compounds can trigger apoptosis through the mitochondrial pathway. nih.gov This is often accompanied by an upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Cell Cycle Arrest : Certain quinoxaline derivatives can disrupt the normal progression of the cell cycle, a critical process for tumor growth. nih.govnih.gov One compound was found to cause cell cycle arrest at the G2/M phase. nih.govnih.gov This arrest is often linked to the inhibition of tubulin polymerization, which disrupts the formation of the microtubule network necessary for cell division. nih.gov

NF-κB Pathway Modulation : The transcription factor NF-κB is a central regulator of immune and inflammatory responses and also plays a critical role in blocking apoptosis and promoting cell proliferation. nih.govresearchgate.net Derivatives of pyrazolo[1,5-a]quinoxaline have been identified as potent and selective antagonists of Toll-like receptor 7 (TLR7), achieving nearly 50% inhibition of NF-κB translocation in HEK-blue cells at a concentration of 15 μM. nih.gov By inhibiting the NF-κB signaling pathway, these compounds can reduce inflammation and enhance the apoptotic response in cancer cells. mdpi.commdpi.com

In Vitro Efficacy Studies

The pharmacological potential of this compound and its derivatives is largely substantiated by extensive in vitro studies demonstrating their efficacy against various cancer cell lines.

Anticancer Activities and Cytotoxicity Profiling

Quinoxaline derivatives are a significant class of heterocyclic compounds that have demonstrated a wide spectrum of biological activities, including potent anticancer effects. sapub.orgresearchgate.netnih.govmdpi.comnih.gov Numerous studies have focused on the synthesis and evaluation of novel quinoxaline derivatives, revealing their ability to inhibit the growth of human tumor cell lines. nih.gov Their anticancer activity is often attributed to mechanisms such as the induction of apoptosis and the inhibition of crucial enzymes like topoisomerase II and various kinases. nih.govnih.govmdpi.com The versatility of the quinoxaline scaffold allows for structural modifications that can lead to the development of new therapeutic agents with improved potency. researchgate.net

Specific Cancer Cell Line Efficacy (e.g., A549, HeLa, HFF, HepG2, HCT116, MDA-MB-468)

The cytotoxic effects of various quinoxaline derivatives have been evaluated against a panel of human cancer cell lines, with many compounds showing promising activity.

A549 (Human Lung Carcinoma) : Several quinoxaline derivatives have demonstrated cytotoxic effects against the A549 cell line. nih.gov One study found that a novel derivative induced cytotoxicity in A549 cells with an IC50 value of 9.96 µg/mL. semanticscholar.org Another report indicated that certain derivatives bearing an arylethynyl moiety displayed an IC50 of 3 μM against lung cancer cells. mdpi.com

HeLa (Human Cervical Cancer) : Quinoxaline derivatives have also been tested against HeLa cells. nih.gov One derivative, 3-(quinoxalin-2-yl)benzene sulphonamide, was reported to have potent anti-cancer activity. nih.gov

HepG2 (Human Liver Carcinoma) : The HepG2 cell line has been frequently used to test the efficacy of quinoxaline derivatives. nih.gov A benzimidazole (B57391) derivative showed significant dose-dependent cytotoxicity against HepG2 cells with an IC50 of 15.58 µM, which was more potent than the reference drug cisplatin (IC50 = 37.32 µM). Another study reported an IC50 value of 3.3 µg/mL for a novel indolo[2,3-b]quinoline derivative against HepG2 cells. semanticscholar.org

HCT116 (Human Colon Carcinoma) : This cell line has also been a target for evaluating quinoxaline compounds. Several 3-(methylquinoxalin-2-yl)amino derivatives were found to be active against the HCT116 cell line, with the most potent compound (VIIIc) exhibiting an IC50 value of 2.5 µM. nih.gov

The table below summarizes the in vitro cytotoxic activity of selected quinoxaline and related derivatives against various cancer cell lines.

| Compound/Derivative | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Compound IV (Quinoxaline-based) | PC-3 (Prostate) | 7.529 µM (Topo II Inhibition) | nih.gov |

| Compound 11 (Quinoxaline derivative) | Cancer Cell Lines | 0.81 µM - 2.91 µM | rsc.org |

| Compound 13 (Quinoxaline derivative) | Cancer Cell Lines | 0.81 µM - 2.91 µM | rsc.org |

| Compound 13 (Quinoxaline derivative) | EGFR Enzyme | 0.4 µM | rsc.org |

| Compound VIIIc (3-(methylquinoxalin-2-yl)amino) | HCT116 (Colon) | 2.5 µM | nih.gov |

| Compound XVa (3-(chloroquinoxalin-2-yl)amino) | HCT116 (Colon) | 4.4 µM | nih.gov |

| Quinoxaline with arylethynyl moiety | A549 (Lung) | 3 µM | mdpi.com |

| se-182 (Benzimidazole derivative) | HepG2 (Liver) | 15.58 µM | |

| se-182 (Benzimidazole derivative) | A549 (Lung) | 15.80 µM | |

| BAPPN (Indolo[2,3-b]quinoline derivative) | HepG2 (Liver) | 3.3 µg/mL | semanticscholar.org |

| BAPPN (Indolo[2,3-b]quinoline derivative) | HCT-116 (Colon) | 23 µg/mL | semanticscholar.org |

| BAPPN (Indolo[2,3-b]quinoline derivative) | A549 (Lung) | 9.96 µg/mL | semanticscholar.org |

| Compound 12 (Quinoxaline derivative) | 3 Human Cancer Cell Lines | 0.19-0.51 μM | nih.gov |

Apoptosis Induction and Cell Cycle Regulation

Quinoxaline derivatives have emerged as significant agents in cancer research due to their ability to induce programmed cell death (apoptosis) and regulate the cell cycle in tumor cells. nih.gov

Certain quinoxaline-based compounds have been shown to be potent inducers of apoptosis. For instance, specific derivatives have demonstrated the ability to arrest the cell cycle in the S phase or G2/M phase in cancer cell lines such as prostate (PC-3) and colon (HCT116) cancer cells. nih.govnih.gov One study found that a particular quinoxaline derivative prompted apoptosis in PC-3 cells by inhibiting the topoisomerase II enzyme. nih.gov Mechanistic studies revealed that this process involves the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Another derivative, compound 7f, was found to significantly increase the expression of the tumor suppressor gene p53 and elevate levels of caspase-3 in MCF-7 breast cancer cells. nih.gov This compound also induced cell cycle arrest at the G2/M phase, further highlighting the potential of quinoxaline derivatives to control cancer cell proliferation by triggering apoptosis. nih.gov

Table 1: Effect of Quinoxaline Derivatives on Cell Cycle and Apoptotic Markers

| Compound/Derivative | Cell Line | Effect on Cell Cycle | Key Apoptotic Markers Modulated | Source |

| Compound IV | PC-3 (Prostate) | S Phase Arrest | ↑ p53, ↑ caspase-3, ↑ caspase-8, ↓ Bcl-2 | nih.gov |

| Compound VIIIc | HCT116 (Colon) | G2/M Phase Arrest | - | nih.gov |

| Compound 7f | MCF-7 (Breast) | G2/M Phase Arrest | ↑ p53, ↑ caspase-3 | nih.gov |

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key target for inhibiting this process. nih.govresearchgate.net Several quinoxaline derivatives have been identified as potent inhibitors of VEGFR-2.

A novel series of quinoxalin-2-one derivatives demonstrated significant VEGFR-2 inhibitory activity. nih.gov One compound in particular, 7f, exhibited 1.2 times the VEGFR-2 inhibitory potency of the established drug sorafenib. nih.gov This compound's anti-angiogenic potential was confirmed by its ability to reduce the levels of VEGF-A, a key signaling protein in angiogenesis. nih.gov Furthermore, it was shown to inhibit cell migration, a crucial step in the formation of new blood vessels. nih.gov The development of quinoxaline derivatives as dual inhibitors of pathways like BRAFV600E and VEGFR-2 is also being explored as a rational approach for designing anti-melanoma agents. researchgate.net

Table 2: Anti-angiogenic Activity of Selected Quinoxaline Derivatives

| Compound | Target | Activity | Source |

| 7f | VEGFR-2 | 1.2 times more potent than sorafenib | nih.gov |

| 7f | VEGF-A | Lowered cellular levels | nih.gov |

| Various | VEGFR-2 | Inhibition of enzyme activity | nih.gov |

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The quinoxaline nucleus is a structural component of several antibiotics, including echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria. jocpr.com Synthetic quinoxaline derivatives have been extensively studied and have shown a broad spectrum of antimicrobial activities. nih.govresearchgate.netnih.gov

Spectrum of Activity against Pathogens

Quinoxaline derivatives have demonstrated efficacy against a wide range of pathogens, including bacteria and fungi. jocpr.com Studies have evaluated these compounds against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa. mdpi.com Antifungal activity has also been observed against species such as Candida albicans and the plant pathogen Rhizoctonia solani. jocpr.comrsc.org For example, specific synthesized quinoxalin-2(1H)-one derivatives showed high activity against P. aeruginosa, S. aureus, and C. albicans. jocpr.com Another study highlighted a derivative, compound 5k, which displayed significant antibacterial activity against the plant pathogen Acidovorax citrulli. rsc.org

Antiviral Efficacy (e.g., against Hepatitis C Virus, SARS-CoV-2, influenza)

The antiviral potential of quinoxaline derivatives is a growing area of interest, with research indicating activity against several human viruses. nih.gov These compounds are considered promising candidates for combating RNA viruses, including influenza and Hepatitis C Virus (HCV). nih.gov The mechanism of action for some derivatives against influenza viruses may involve targeting the highly conserved NS1 protein, which could block viral replication. nih.gov

In the context of recent global health challenges, research has focused on the efficacy of these compounds against coronaviruses. researchgate.netresearcher.life A study identified a derivative of epoxybenzooxocinopyridine containing a 3,4-dihydroquinoxalin-2-one group that demonstrated antiviral activity against SARS-CoV-2 in cell cultures. mdpi.com This compound exhibited a half-maximal effective concentration (EC50) of 2.23 μg/μL, a level considered to be within a pharmacologically achievable range. mdpi.com

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative bacteria)

Numerous studies have confirmed the antibacterial properties of quinoxaline derivatives against a spectrum of clinically relevant bacteria. A series of C-2 amine-substituted quinoxaline analogues displayed good to moderate activity against S. aureus, B. subtilis, methicillin-resistant S. aureus (MRSA), and E. coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL. nih.gov

Other research has focused on synthesizing new quinoxaline derivatives to optimize their antibacterial effects. nih.govresearchgate.net Certain synthesized compounds were found to be highly active against both Gram-positive and Gram-negative bacteria, with some showing specific high activity against E. coli. mdpi.com Similarly, substituted quinoxalin-2(1H)-one derivatives have been developed that exhibit potent activity against E. coli, P. aeruginosa, and S. aureus. jocpr.com

Table 3: Antibacterial Spectrum of Quinoxaline Derivatives

| Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Activity (MIC/Zone of Inhibition) | Source |

| C-2 amine-substituted analogues | S. aureus, B. subtilis, MRSA | E. coli | MICs: 4–32 μg/mL | nih.gov |

| Substituted quinoxalin-2(1H)-ones | S. Aureus | E. coli, P. aerogenosa | Highly Active | jocpr.com |

| 2-[4-(substituted-benziminomethyl)-phenoxy]-3-methyl quinoxalines | S. aureus, B. subtilis | E. coli, P. aeruginosa | Highly Active | mdpi.com |

| Quinoxaline derivative 5k | - | Acidovorax citrulli | Good Activity | rsc.org |

Anti-inflammatory Properties

Quinoxaline derivatives have been recognized for their significant anti-inflammatory potential, acting through various molecular mechanisms. nih.govresearchgate.net Their anti-inflammatory effects are attributed to the inhibition of several key inflammatory mediators. nih.gov

Research has shown that these compounds can inhibit the expression of cyclooxygenase (COX), particularly COX-2, as well as cytokines, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and p38 mitogen-activated protein kinase (p38 MAPK). nih.govnih.gov In vivo studies using the carrageenan-induced paw edema model in rats have provided concrete evidence of their anti-inflammatory effects. researchgate.netunav.edu One study reported that a specific quinoxaline derivative (compound 7b) produced a 41% reduction in edema, an effect comparable to the standard anti-inflammatory drug indomethacin (47% reduction). unav.edu The development of dual-acting compounds that inhibit both EGFR and COX-2 represents a promising strategy for creating new anti-inflammatory and anticancer agents. nih.gov

Neurological and Cognitive Modulation

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds with notable potential in the modulation of neurological and cognitive functions. Researchers have explored their capacity to offer neuroprotection and enhance cognitive processes, particularly in the context of neurodegenerative disorders.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of certain quinoxaline derivatives, demonstrating their potential in mitigating the pathological mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. journalajrb.comresearchgate.netnih.gov These compounds have been shown to act on various pathogenic pathways. For instance, some derivatives have exhibited the ability to substantially enhance neuronal viability, block Aβ-induced toxicity, reduce intracellular reactive oxygen species (ROS), and downregulate inflammatory cytokines. journalajrb.comresearchgate.net

In the context of Parkinson's disease, a class of 6-aminoquinoxaline derivatives has been investigated for its neuroprotective effect on dopaminergic neurons. nih.gov One particular compound, designated as PAQ (4c), was identified as a promising neuroprotective agent. nih.gov Further in vitro studies suggested that its neuroprotective action is, in part, attributable to the activation of reticulum endoplasmic ryanodine receptor channels. nih.gov This compound was also found to attenuate neurodegeneration in a mouse model of Parkinson's disease, positioning it as a potential candidate for further therapeutic development. nih.gov

The multifaceted activities of quinoxalines, including their antioxidant, anti-inflammatory, and cholinesterase-inhibiting properties, make them prime candidates for disease-modifying therapies for Alzheimer's disease. journalajrb.com The compact and synthetically tractable nature of the quinoxaline scaffold is advantageous for further structure-activity relationship (SAR) optimization. journalajrb.com

Cognition Enhancement in Memory Deficits

The potential for quinoxaline and its derivatives to enhance cognition, particularly in the context of memory deficits, is an area of active investigation. Nootropics, or cognitive enhancers, are substances that can improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals or in patients with cognitive deficits. nih.govresearchgate.net While direct studies on this compound for cognition enhancement are not extensively documented in the provided context, the broader class of quinoline (B57606) derivatives has been explored for such properties. The constant search for drugs that can improve cognitive performance has led researchers to investigate various chemical scaffolds, including those related to quinoxaline. nih.gov

Antiparasitic Activities (e.g., Antimalarial, Antitrypanosomal, Antileishmanial)

Quinoxaline derivatives have demonstrated a broad spectrum of antiparasitic activities, showing promise against several protozoan parasites responsible for significant global diseases.

Antimalarial Activity: The quinoline core is a well-established pharmacophore in antimalarial drug discovery. nih.gov While some novel 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives were found to be significantly less active against Plasmodium than chloroquine, the structural scaffold remains of interest in the search for new antimalarial agents. nih.gov

Antitrypanosomal Activity: Several studies have highlighted the potential of quinoxaline derivatives as antitrypanosomal agents. A series of 2,3-disubstituted quinoxaline derivatives were synthesized and evaluated against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Certain compounds from this series displayed high activity at micromolar concentrations against different life cycle stages of the parasite. nih.gov The activity of these compounds was often associated with the presence of methylsulfoxyl, methylsulfonyl, and amine groups, as well as chlorine or bromine substituents. nih.gov The mechanism of action for some quinoline derivatives against Trypanosoma brucei has been linked to the induction of oxidative stress. nih.gov